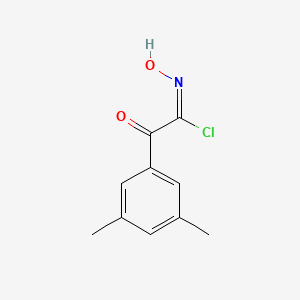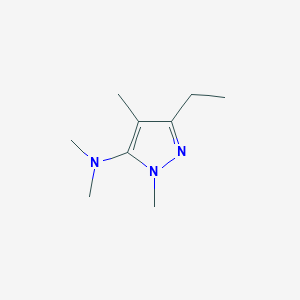
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine is a chemical compound with the molecular formula C7H13F3N2 and a molecular weight of 182.1867296 . This compound is characterized by the presence of a trifluoromethyl group and a piperidinylmethyl group attached to a methanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine involves several steps. One common method includes the reaction of piperidine with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and acids.
Applications De Recherche Scientifique
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine can be compared with other similar compounds, such as:
1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine: This compound has a similar structure but with a methyl group on the piperidine ring, which may alter its chemical and biological properties.
1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H13F3N2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)12-5-6-1-3-11-4-2-6/h6,11-12H,1-5H2 |
Clé InChI |
DWIWXVYQKCTISQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)








